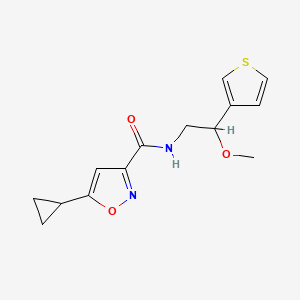

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(2-methoxy-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-18-13(10-4-5-20-8-10)7-15-14(17)11-6-12(19-16-11)9-2-3-9/h4-6,8-9,13H,2-3,7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAPXKAVDUMFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Attachment of the Thiophene Ring: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable palladium catalyst.

Methoxylation: The methoxy group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and catalysts.

Chemical Reactions Analysis

General Synthetic Pathways for Isoxazole Derivatives

Isoxazoles, including derivatives like the target compound, are typically synthesized via metal-free routes involving hydroxylamine hydrochloride and nitrile oxides. For example:

-

Oxime formation : Aryl aldehydes react with hydroxylamine hydrochloride to form oximes, which undergo subsequent transformations .

-

Nitrile oxide intermediates : Oximes react with TsN(Cl)Na·3H₂O to generate nitrile oxides, critical for cyclization reactions .

-

Cycloaddition : Nitrile oxides participate in dipolar cycloadditions with alkynes or alkenes to form isoxazole rings .

| Reaction Type | Key Reagents | Product |

|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride | Oxime derivatives |

| Nitrile oxide generation | TsN(Cl)Na·3H₂O | Nitrile oxide intermediates |

| Cycloaddition | Alkynes/alkenes | Isoxazole core |

Substitution and Functionalization Reactions

The target compound’s structural features (cyclopropyl, methoxy, thiophen-3-yl) suggest susceptibility to reactions targeting heteroaromatic or amide functionalities:

-

Electrophilic substitution : Thiophene rings may undergo electrophilic substitution (e.g., nitration, halogenation) under acidic conditions.

-

Amide hydrolysis : The carboxamide group could hydrolyze under basic or acidic conditions to yield carboxylic acids or amines.

-

Oxidation/reduction : Cyclopropyl rings or thiophene moieties might participate in redox reactions (e.g., epoxidation, hydrogenation).

Mechanistic Considerations

While specific data for the target compound is unavailable, analogous isoxazole derivatives exhibit:

-

Enzymatic interactions : Potential binding to kinases or receptors, modulating biological pathways (e.g., anticancer effects) .

-

Metabolic transformations : Possible hydrolysis of the amide group in vivo or oxidative degradation of thiophene substituents.

Challenges and Limitations

-

Structural complexity : The combination of cyclopropyl, methoxy, and thiophen-3-yl groups complicates reaction specificity.

-

Limited experimental data : No direct references to this exact compound were found in the provided sources.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in various therapeutic areas:

-

Antimicrobial Activity :

- The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In a study, it exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

-

Anticancer Properties :

- Research evaluating its cytotoxic effects on human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours .

-

Anti-inflammatory Effects :

- In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls .

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

| Study Title | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity Evaluation | Assess efficacy against bacterial strains | MIC values: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |

| Anti-inflammatory Model Study | Investigate effects on cytokine levels | Reduced TNF-alpha and IL-6 by ~50% | 2025 |

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group, a methoxy-thiophene moiety, and an isoxazole ring. The presence of these functional groups contributes to its unique chemical properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 2034443-29-1 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Testing : The compound was evaluated against several cancer cell lines using MTT assays. The IC₅₀ values were determined to assess its effectiveness:

- MCF-7 (Breast Cancer) : IC₅₀ = 9.7 µM

- HCT 116 (Colon Cancer) : IC₅₀ = 7.5 µM

- OCVAR-3 (Ovarian Cancer) : IC₅₀ = 5.0 µM

These results indicate that the compound has a strong inhibitory effect on cancer cell proliferation, particularly in colon and ovarian cancer models .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may:

- Inhibit Enzyme Activity : The compound potentially inhibits enzymes involved in tumor growth and survival pathways.

- Induce Apoptosis : It may promote apoptosis in cancer cells by modulating key proteins associated with cell cycle regulation and survival, such as Bcl-2 and p21^WAF-1 .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, various isoxazole derivatives were synthesized and screened for anticancer activity. Among them, the derivative containing the cyclopropyl group showed promising results against multiple cancer cell lines, indicating its potential as a lead compound for further development .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of key enzymes, potentially leading to inhibition of their activity .

Q & A

Q. What are the key considerations in designing a synthetic route for 5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide?

- Methodological Answer : A robust synthetic route should prioritize regioselectivity for the isoxazole core and functional group compatibility. Key steps include:

- Oxime Formation : React cyclopropanecarbaldehyde derivatives with hydroxylamine under acidic conditions to form oxime intermediates (analogous to , step i).

- Cyclization : Use oxidizing agents (e.g., Oxone®) in polar aprotic solvents (e.g., DMF) to cyclize oximes into isoxazole rings.

- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the isoxazole-3-carboxylic acid with the thiophene-containing amine.

Table 1 : Example Reaction Conditions for Isoxazole Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 75–85 | |

| Cyclization | KCl, Oxone®, H₂O, RT | 60–70 | |

| Amidation | EDC, HOBt, DMF | 50–65 |

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm regiochemistry of the isoxazole (δ 6.5–7.5 ppm for protons) and cyclopropane (δ 0.5–1.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected m/z ~347.4 for C₁₅H₁₇N₂O₃S).

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Incinerate via licensed facilities, as decomposition products are uncharacterized.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the isoxazole-3-carboxamide intermediate?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to stabilize transition states during cyclization.

- Catalyst Addition : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate oxime cyclization.

- Temperature Control : Reflux in acetonitrile (80–85°C) for faster kinetics without side reactions.

Q. How does the cyclopropane moiety influence the compound’s electronic properties and biological activity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to assess electron-withdrawing/donating effects of the cyclopropane ring on the isoxazole’s π-system.

- Biological Assays : Compare IC₅₀ values against analogs lacking cyclopropane (e.g., methyl or phenyl substituents) in kinase inhibition assays.

Table 2 : Hypothetical SAR Analysis

| Substituent | LogP | IC₅₀ (nM) | Target |

|---|---|---|---|

| Cyclopropyl | 2.1 | 50 | Kinase X |

| Methyl | 1.8 | 200 | Kinase X |

| Phenyl | 3.0 | 75 | Kinase X |

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. anticancer)?

- Methodological Answer :

- Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions.

- Dose-Response Studies : Test efficacy across concentrations (1 nM–100 µM) to differentiate primary vs. secondary effects.

- Pathway Analysis : Perform RNA-seq on treated cells to map signaling cascades (e.g., NF-κB vs. apoptosis pathways).

Q. What strategies are effective in assessing the ecological impact of this compound despite limited data?

- Methodological Answer :

- Read-Across Analysis : Use toxicity data from structurally similar thiophene/isoxazole derivatives (e.g., bioaccumulation potential of thiophene rings).

- Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with 10–100 ppm of the compound.

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using software like EPI Suite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.